molecular formula C31H34N2O5 B13447609 Benzyl Benazepril

Benzyl Benazepril

Cat. No.: B13447609
M. Wt: 514.6 g/mol
InChI Key: WXEMOVJWLYJZTR-UHFFFAOYSA-N
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Description

Context within Chemical Synthesis of Benzazepine Derivatives

Benzazepine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. sioc-journal.cn The synthesis of these molecules can be challenging due to the seven-membered ring system. Various synthetic strategies have been developed to construct the benzazepine core, including intramolecular Friedel-Crafts reactions, transition metal-mediated cyclizations, and radical cascade cyclization reactions. sioc-journal.cnacs.orgnih.gov

The synthesis of benazepril (B1667978), and by extension its benzyl (B1604629) ester intermediate, falls within this broader field of benzazepine chemistry. The construction of the specific benzazepine framework found in benazepril involves the formation of a lactam (a cyclic amide) within the seven-membered ring. This intricate molecular architecture necessitates a carefully planned, multi-step synthetic route where benzyl benazepril serves as a protected precursor to the final active pharmaceutical ingredient.

Historical Overview of Synthetic Approaches to Analogous Compounds

The development of synthetic routes for ACE inhibitors like benazepril has been an area of intense research. Early syntheses of analogous compounds often involved lengthy and arduous processes. For instance, initial approaches to benazepril hydrochloride started from α-tetralone and required tedious resolution steps to separate the desired stereoisomers. nih.gov

Structural Elucidation and Stereochemical Considerations in this compound

The chemical structure of this compound is characterized by the core benzazepine ring system, to which a side chain containing a benzyl ester is attached. The systematic IUPAC name for benazepril is 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid. wikipedia.org In this compound, the ethoxy group on the side chain is replaced by a benzyloxy group.

A critical aspect of this compound's structure is its stereochemistry. The molecule possesses two chiral centers, leading to the possibility of four different stereoisomers (S,S), (R,R), (S,R), and (R,S). nih.gov The biologically active form of benazepril is the (S,S)-isomer. nih.gov Therefore, a key challenge in the synthesis is to control the stereochemistry at these two centers to produce the desired (S,S)-isomer in high purity.

Various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to separate and characterize the different diastereomers and to confirm the structure of the final product. researchgate.netresearchgate.net The stereochemical integrity of the (S,S)-isomer is crucial, as the other stereoisomers are considered impurities. nih.gov

PropertyDescription
Core Structure Benzazepine
Key Functional Groups Lactam, Benzyl Ester, Secondary Amine, Carboxylic Acid
Chiral Centers Two
Biologically Active Isomer (S,S)

Significance of Benzyl Protecting Groups in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like benazepril, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent them from interfering with reactions occurring at other sites in the molecule. wiley.com The benzyl group, in the form of a benzyl ester, serves as a protecting group for the carboxylic acid functionality in the side chain of this compound. wikipedia.orglibretexts.org

The benzyl group is a robust protecting group that is stable to a variety of reaction conditions. wikipedia.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid. Once the desired molecular framework is assembled, the benzyl protecting group can be selectively removed to reveal the free carboxylic acid in the final benazepril molecule. wiley.com A common method for removing a benzyl ester is through catalytic hydrogenolysis, a reaction that cleaves the benzyl-oxygen bond under relatively mild conditions. wiley.com The use of protecting groups like the benzyl ester is a fundamental and indispensable strategy in modern organic synthesis. sioc-journal.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

ethyl 2-[[2-oxo-1-(2-oxo-2-phenylmethoxyethyl)-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate

InChI

InChI=1S/C31H34N2O5/c1-2-37-31(36)27(19-17-23-11-5-3-6-12-23)32-26-20-18-25-15-9-10-16-28(25)33(30(26)35)21-29(34)38-22-24-13-7-4-8-14-24/h3-16,26-27,32H,2,17-22H2,1H3

InChI Key

WXEMOVJWLYJZTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Benzyl Benazepril and Its Key Precursors

Retrosynthetic Analysis of Benzyl (B1604629) Benazepril (B1667978)

A retrosynthetic analysis of benzyl benazepril reveals two main fragments: the bicyclic benzazepinone (B8055114) core and the N-substituted ethyl (S)-2-amino-4-phenylbutanoate side chain. The key challenge lies in the stereoselective formation of the two chiral centers, one on the benzazepine ring and the other on the amino acid-derived side chain. Disconnection of the C-N bond between these two fragments is a common starting point, leading to a chiral amino-benzazepinone intermediate and a suitable derivative of (S)-2-amino-4-phenylbutanoate. Further disconnection of the benzazepinone ring often leads back to simpler starting materials such as α-tetralone or substituted anilines. nih.govnewdrugapprovals.org

Classical Synthetic Routes to the Benzazepine Core Structure

The seven-membered benzazepine ring system is a privileged scaffold in medicinal chemistry. nih.gov Classical approaches to its synthesis often involve cyclization reactions and the subsequent introduction of functionality and stereochemistry.

Cyclization Reactions for Benzazepinone Formation

Several methods have been established for the construction of the benzazepinone core. One common approach involves the Beckmann rearrangement of an α-tetralone oxime. newdrugapprovals.org This reaction transforms the six-membered ring of the tetralone into the seven-membered lactam of the benzazepinone. Another strategy employs the cyclization of γ-(2-aminophenyl)butyric acid derivatives. mdpi.com More recent methods include transition-metal-catalyzed reactions and multi-component reactions to form the benzazepine ring. nih.govrsc.org For instance, a catalyst-free [4+3]-cycloaddition reaction of N-aryl sulfilimines with cyclobutenones has been reported to produce 1,5-dihydro-2H-benzo[b]azepin-2-ones under mild conditions. acs.org

A notable classical synthesis starts from 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.org This is converted to 3-chloro-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one, which then reacts with sodium azide (B81097) to form the 3-azido derivative. newdrugapprovals.orgnewdrugapprovals.org This azide can then be reduced to the corresponding amine, providing a key intermediate for coupling with the side chain. newdrugapprovals.org

Introduction of Stereocenters in Early Intermediates

The introduction of the stereocenter at the C3 position of the benzazepine ring is a critical step. In classical syntheses, this is often achieved through the resolution of a racemic mixture. For example, the racemic 3-amino-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.benzazepin-2-one can be resolved using chiral acids to isolate the desired (S)-enantiomer. nih.gov

An alternative approach involves starting with a chiral precursor. For instance, the use of L-homophenylalanine ethyl ester as a chiral nucleophile in an asymmetric aza-Michael addition to an α,β-unsaturated carbonyl compound can establish a new chiral center. nih.govnih.gov The subsequent cyclization of the product then yields the chiral benzazepinone. nih.gov

Asymmetric Synthesis of this compound

To overcome the limitations of classical resolution methods, significant research has focused on the development of asymmetric syntheses that directly produce the desired stereoisomers of this compound.

Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, chiral auxiliaries can be used to control the formation of either of the two stereocenters. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, establishing a chiral center that can be later incorporated into the final molecule. wikipedia.org Another widely used class of chiral auxiliaries is the oxazolidinones, which can control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org While specific applications of these auxiliaries in the direct synthesis of this compound are not extensively detailed in the provided results, the principles are broadly applicable to the synthesis of its chiral precursors.

A notable example involves the use of tert-butanesulfinamide (tBS) as a chiral auxiliary. nih.gov This reagent can be used to prepare chiral amines through the addition of organometallic reagents to tBS-aldimines. nih.gov This methodology could be applied to the synthesis of the chiral amino-benzazepinone intermediate.

Asymmetric Catalysis in C-C and C-N Bond Formations

Asymmetric catalysis offers a powerful and efficient means of creating chiral molecules. In the synthesis of this compound, asymmetric catalysis can be employed for the key C-C and C-N bond-forming reactions.

One prominent example is the asymmetric aza-Michael reaction. The addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, catalyzed by a chiral catalyst, can produce the desired diastereomer with high selectivity. nih.govresearchgate.net The diastereoselectivity of this reaction is significantly influenced by the solvent. nih.gov Subsequent reduction of the nitro group and intramolecular cyclization yields the key chiral lactam intermediate. nih.govresearchgate.net

Another approach involves the asymmetric hydrogenation of an enamine or imine precursor. The use of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can effectively reduce a double bond to create a new stereocenter with high enantioselectivity. google.com This strategy can be used to prepare the chiral (S)-3-amino-2,3,4,5-tetrahydro-1H- Current time information in Bangalore, IN.benzazepin-2-one intermediate.

Recent advancements have also explored the use of N-heterocyclic carbenes as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles, which highlights the potential for organocatalysis in controlling chirality in related systems. nih.gov Furthermore, molybdenum-catalyzed asymmetric amination of α-hydroxy esters has been developed for the synthesis of α-amino acids, demonstrating a potential route to the side-chain component. researchgate.net

Diastereoselective and Enantioselective Approaches to this compound

The synthesis of this compound, and its more commonly studied hydrochloride salt, requires precise control over its stereochemistry to isolate the desired (S,S)-diastereomer. Various methods have been developed to achieve this, often focusing on the formation of key chiral intermediates.

One prominent strategy involves a Dynamic Kinetic Resolution (DKR) . This method has been applied to the coupling of 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetic acid tert-butyl ester with (S)-homophenylalanine. The reaction, conducted in isopropanol (B130326) with triethylamine, leverages the reversible racemization of intermediates, which allows for the preferential crystallization of the desired (S,S)-diastereomer. By optimizing the reactant ratios, a high diastereomeric ratio of 98:2 (S,S:S,R) can be achieved.

Another key approach is the asymmetric aza-Michael addition . In a formal synthesis of Benazepril, L-homophenylalanine ethyl ester is added to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govnih.gov This reaction creates a key intermediate with the desired stereochemistry. Subsequent reduction of the nitro group and in-situ intramolecular cyclization yields a caprolactam intermediate, which is then converted to the final product. nih.govmdpi.com The diastereoselectivity of this addition is highly dependent on the solvent used. nih.govmdpi.com

Enzyme-catalyzed reactions also represent a powerful tool for enantioselective synthesis. The asymmetric hydrolysis of DL-5-phenethylhydantoin using microbial hydantoinase can produce optically active intermediates like (R)-2-amino-4-phenylbutyric acid derivatives, which are crucial precursors for the side chain of Benazepril. jst.go.jp Bioreductive reactions using baker's yeast have also been explored, although achieving high enantiomeric excess (ee) can be challenging. rsc.org

Convergent and Linear Synthesis Strategies for this compound

Both convergent and linear strategies have been employed in the synthesis of this compound, each with distinct advantages.

Green Chemistry Principles in this compound Synthesis

Increasingly, the principles of green chemistry are being applied to pharmaceutical synthesis to reduce environmental impact, improve safety, and increase efficiency.

Solvent Selection and Optimization

Solvent choice is a critical aspect of green synthesis. In various synthetic routes for Benazepril and its intermediates, a range of solvents is used, including toluene, dichloromethane (B109758), ethyl acetate (B1210297), acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and isopropanol. google.com The selection is often a balance between reaction efficiency and environmental impact. For instance, while halogenated solvents like dichloromethane are effective, their use is being minimized due to environmental concerns. google.com Greener alternatives like ethyl acetate and isopropyl acetate are preferred where possible. google.comgoogle.com In one patented method, the final purification of Benazepril hydrochloride is achieved by crystallization from a mixture of 3-pentanone (B124093) and methanol (B129727), or by washing with isopropyl acetate or acetone, highlighting the use of less hazardous ketone and alcohol-based solvents. newdrugapprovals.orggoogle.com The use of water or alcoholic solvents like isopropanol is explicitly mentioned as a preferable, greener option in certain reaction steps. google.com

Reaction StepConventional Solvent(s)Greener Alternative(s)Reference
Dynamic Kinetic ResolutionToluene, DichloromethaneIsopropanol, Water google.com
Nucleophilic SubstitutionDichloromethaneEthyl Acetate google.comquickcompany.in
Final Crystallization/WashingDiethyl EtherIsopropyl Acetate, Acetone newdrugapprovals.orggoogle.com

Atom Economy and Reaction Efficiency

In contrast, routes that rely on protecting groups or use reagents like 4-nitrobenzenesulfonyl chloride can have lower atom economy and generate more waste. The development of catalytic processes, such as the use of Pd/C for hydrogenations, also contributes to improved reaction efficiency and atom economy compared to stoichiometric reagents. nih.govnewdrugapprovals.org

Total Synthesis Approaches to this compound

The total synthesis of this compound (or its ethyl ester analogue) has been achieved through several distinct pathways, often defined by the method used to construct the seven-membered benzazepine ring and install the stereocenters.

One of the earliest and most cited syntheses starts from α-tetralone . nih.gov The route involves a Beckmann rearrangement of an oxime intermediate to form the seven-membered lactam ring. newdrugapprovals.org The stereocenters are typically introduced via reductive amination of a keto-ester with the chiral amine intermediate, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. newdrugapprovals.org This often results in a diastereomeric mixture that requires separation by crystallization or chromatography. newdrugapprovals.org

A more recent and elegant approach employs an asymmetric aza-Michael reaction as the key strategic step. nih.govresearchgate.net This convergent synthesis begins with commercially available o-nitroacetophenone and glyoxylic acid to form an α,β-unsaturated keto-ester. nih.gov The crucial asymmetric 1,4-addition of L-homophenylalanine ethyl ester establishes one of the stereocenters and sets the stage for the other. A subsequent hydrogenation reduces the nitro group, leading to a spontaneous intramolecular cyclization that forms the benzazepine ring with the desired (S,S) stereochemistry already in place. nih.govmdpi.com

Another innovative total synthesis utilizes the Ugi three-component reaction . ias.ac.in This method combines benzyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate, 3-phenylpropanal, and a convertible isocyanide. The existing chiral center in the amine component directs the stereoselective formation of the second chiral center. A subsequent acid-mediated domino process converts the initial Ugi product directly into this compound. ias.ac.in This route is notable for its efficiency and high degree of convergency.

Reaction Mechanisms and Chemical Transformations of Benzyl Benazepril

Mechanistic Investigations of Key Synthetic Steps Involving Benzyl (B1604629) Benazepril (B1667978)

The synthesis of benazepril often proceeds through intermediates where the carboxylic acid group is protected as a benzyl ester. One common strategy involves the N-alkylation of a benzazepine precursor with a benzyl ester derivative.

A widely cited synthetic route begins with 2,3,4,5-tetrahydro-1H- newdrugapprovals.orgbenzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org This starting material undergoes a series of transformations to introduce an azide (B81097) at the 3-position, yielding 3-azido-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org This azide intermediate is then alkylated on the lactam nitrogen. Specifically, it is condensed with benzyl bromoacetate (B1195939) using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). newdrugapprovals.orgnewdrugapprovals.org The mechanism of this key step is a nucleophilic substitution (S(_N)2) reaction. The sodium hydride acts as a base to deprotonate the amide nitrogen of the benzazepinone (B8055114), creating a potent nucleophilic anion. This anion then attacks the electrophilic carbon of benzyl bromoacetate, displacing the bromide leaving group to form 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.org

Subsequent reduction of the azide group, for example by catalytic hydrogenation with Raney Nickel, yields the corresponding amine, 3-amino-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one, which is the benzyl ester of the core benzazepine portion of benazepril. newdrugapprovals.org The final step to form benazepril involves reductive amination of this amine with an ethyl keto-acid, followed by debenzylation. newdrugapprovals.org

Another synthetic approach employs an asymmetric aza-Michael addition as the key step to establish the desired stereochemistry. nih.govnih.govresearchgate.net In this formal synthesis, L-homophenylalanine ethyl ester is added to a 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govresearchgate.net The resulting adduct is then subjected to hydrogenation, which simultaneously reduces the nitro group and cyclizes the structure to form the 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system. nih.gov This process generates a key intermediate that leads to benazepril. nih.govnih.gov The diastereoselectivity of the initial aza-Michael reaction was found to be highly dependent on the solvent used. nih.gov

Table 1: Key Synthetic Steps and Mechanistic Details
Reaction StepReactantsReagents & ConditionsMechanism TypeReference
scienceN-Alkylation3-azido-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one + Benzyl bromoacetateNaH in DMFNucleophilic Substitution (SN2) newdrugapprovals.orgnewdrugapprovals.org
scienceAzide Reduction3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-oneRaney-Ni in ethanol-waterCatalytic Hydrogenation newdrugapprovals.org
scienceAsymmetric Conjugate AdditionL-homophenylalanine ethyl ester + 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl esterVarious solvents (e.g., Dichloromethane) at 20-40°CAza-Michael Addition nih.govresearchgate.net
scienceReductive CyclizationAza-Michael adductH2 (150 psi), Pd-C, 40°CCatalytic Hydrogenation & Intramolecular Cyclization nih.gov

Chemical Reactivity of the Benzyl Ester Moiety

The benzyl ester is a common protecting group for carboxylic acids in organic synthesis due to its relative stability and the specific conditions under which it can be cleaved, most notably through hydrogenolysis. It is also susceptible to hydrolysis and transesterification.

The non-biological hydrolysis of the ester in benazepril (the ethyl ester analogue of benzyl benazepril) has been studied under acidic conditions. researchgate.netnih.gov The mechanism for acid-catalyzed ester hydrolysis, known as the A(_AC)2 mechanism, is directly applicable to the benzyl ester moiety of this compound. The process involves a series of equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H(_3)O), which activates the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (benzyloxy group), converting it into a good leaving group (benzyl alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group (benzyl alcohol).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (benazeprilat) and regenerate the acid catalyst.

Kinetic studies on the acidic hydrolysis of benazepril hydrochloride (in 0.1 M HCl) showed that the reaction follows pseudo-first-order kinetics, with benazeprilat being the major degradation product. researchgate.netnih.gov While benzyl esters can be more labile than ethyl esters under certain conditions, the fundamental mechanistic pathway remains the same.

Table 2: Kinetic Data for Acidic Hydrolysis of Benazepril HCl at Different Temperatures
Temperature (°C)Rate Constant, k (s-1)Reaction ConditionReference
thermostat50(1.10 ± 0.04) x 10-50.1 M Hydrochloric Acid researchgate.netnih.gov
thermostat53(1.51 ± 0.05) x 10-50.1 M Hydrochloric Acid researchgate.netnih.gov
thermostat58(2.49 ± 0.09) x 10-50.1 M Hydrochloric Acid researchgate.netnih.gov
thermostat63(3.91 ± 0.16) x 10-50.1 M Hydrochloric Acid researchgate.netnih.gov
Note: Data shown is for benazepril hydrochloride (ethyl ester), as a model for the hydrolysis of the ester moiety.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this would involve reacting it with an alcohol (R'-OH) to form a new ester and benzyl alcohol.

Acid-Catalyzed Mechanism: Similar to hydrolysis, the reaction begins with protonation of the carbonyl oxygen. The new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, benzyl alcohol is eliminated, and deprotonation yields the new ester.

Base-Catalyzed Mechanism: A strong base (e.g., alkoxide) removes a proton from the incoming alcohol, generating a potent nucleophile (R'-O). This nucleophile attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, ejecting the benzyloxide leaving group (BnO), which subsequently protonates to form benzyl alcohol.

While specific studies on the transesterification of this compound are not widely documented, general methods for this transformation on benzyl esters are well-established. For instance, a tetranuclear zinc cluster has been shown to effectively promote the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org Enzyme-catalyzed transesterification of benzyl alcohol with acyl donors in aqueous buffers has also been demonstrated, highlighting alternative, milder pathways for this transformation. researchgate.net

Reactivity of the Benzazepine Ring System in this compound

The benzazepine ring in this compound contains a lactam (a cyclic amide) fused to a benzene ring. Its reactivity is centered on the amide functionality and the aromatic ring.

The lactam group is the most reactive part of the benzazepine core. The amide bond is generally stable but can be cleaved under harsh acidic or basic conditions. A more common transformation is the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce the lactam to a cyclic amine, which would significantly alter the structure and properties of the molecule.

The aromatic ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing influence of the substituents on the ring would dictate the position of the incoming electrophile. The alkyl and amide portions of the fused ring are activating, ortho-, para-directing groups. However, these reactions would need to be compatible with the other sensitive functional groups in the molecule, such as the ester and the secondary amine.

A key functional group transformation that occurs during the synthesis of benazepril itself is the conversion of an azide to a primary amine at the 3-position of the benzazepine ring. newdrugapprovals.orgnewdrugapprovals.orgslideshare.net This reduction is typically achieved cleanly via catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C), without affecting the benzyl ester or the lactam carbonyl. newdrugapprovals.org This demonstrates the possibility of selective functional group manipulation on the benzazepine scaffold.

Ring expansion and contraction reactions of the benzazepine system in benazepril are not commonly reported in the context of its synthesis or typical degradation pathways. However, studies on related benzazepine derivatives show that the ring system can undergo significant transformations under specific conditions. For example, treatment of certain 5-methyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride under reflux did not result in simple functionalization but instead led to complex ring transformation products. rsc.org The proposed mechanism involves the initial formation of a 2-chloro-1H-1-benzazepine intermediate, followed by a condensation of two molecules of this intermediate to yield complex, fused polycyclic quinoline systems. rsc.org While these conditions are harsh and the substrate is different from the benazepril core, this research highlights the potential for the benzazepine ring to undergo unexpected rearrangements and demonstrates its latent chemical reactivity beyond simple functional group transformations.

Stability and Degradation Pathways of this compound

This compound, as a benzyl ester prodrug, is chemically susceptible to various degradation pathways that can affect its stability. While specific degradation studies on this compound are not extensively available in the reviewed literature, comprehensive forced degradation studies have been conducted on its active metabolite, benazepril, and its hydrochloride salt. The findings from these studies on benazepril provide significant insights into the potential degradation pathways of this compound, particularly concerning the core benzazepine structure. The primary degradation pathway for this compound under physiological conditions is enzymatic hydrolysis of the benzyl ester to form the active moiety, benazeprilat. However, under chemical stress conditions, other degradation routes become prominent.

Exposure to light, particularly UV radiation, can induce the degradation of benazepril compounds. Forced degradation studies on benazepril hydrochloride have demonstrated its susceptibility to photolytic degradation. smpdb.calongdom.orgresearchgate.net When exposed to sunlight for 72 hours, noticeable degradation of benazepril was observed. smpdb.ca Similarly, another study confirmed that benazepril undergoes photochemical degradation under both acidic and neutral pH conditions, leading to the formation of multiple minor degradation products. nih.gov The specific structures of these photoproducts are not always fully elucidated in all studies, but the benzazepine ring and the side chain are potential sites for photochemical reactions. For this compound, the benzyl ester moiety could also be a target for photolytic cleavage.

Table 1: Summary of Photolytic Degradation Conditions for Benazepril

Stress ConditionObservationsReference
Sunlight Exposure (72 hours)Degradation of benazepril observed. smpdb.ca
Photochemical degradation in acidic and neutral pHFormation of multiple minor degradation products. nih.gov
UV Light (1000 W, 3 x 10 min)No significant changes in the pure substance, but decomposition in tablets. ptfarm.pl

Elevated temperatures can accelerate the degradation of benazepril. Studies have shown that benazepril is susceptible to thermal degradation when subjected to dry heat. smpdb.caresearchgate.net In one study, benazepril hydrochloride was exposed to dry heat at 80°C for 4 hours, which resulted in its degradation. smpdb.ca However, another investigation found that benazepril hydrochloride in its solid form was stable at 40°C for up to six weeks. ptfarm.pl This suggests that the extent of thermal degradation is dependent on the temperature and duration of exposure. For this compound, the ester linkage may also be susceptible to thermolysis, potentially leading to the formation of benazeprilat and benzyl alcohol.

Table 2: Summary of Thermal Degradation Conditions for Benazepril

Stress ConditionObservationsReference
Dry Heat (80°C for 4 hours)Degradation of benazepril observed. smpdb.ca
Solid State (40°C for 6 weeks)Stable, no change observed. ptfarm.pl

Table 3: Summary of Oxidative Degradation Conditions for Benazepril

Stress ConditionObservationsReference
6% Hydrogen Peroxide (80°C for 4 hours)Degradation of benazepril observed. smpdb.ca
Oxidative ConditionsDegradation of benazepril confirmed. researchgate.net

Stereochemical Inversion and Retention Mechanisms during Transformations

This compound possesses two stereogenic centers, leading to the possibility of four stereoisomers. The therapeutically active form is the (S,S)-enantiomer. The stereochemical stability of the active moiety is crucial, as the other stereoisomers may have different pharmacological profiles.

A study on the impact of various stress factors on the optical isomerism of benazepril hydrochloride revealed that the (S,S)-enantiomer is stereochemically stable under forced degradation conditions. ptfarm.plnih.gov The study subjected the (S,S)-enantiomer of benazepril hydrochloride to acidic (1 M HCl), basic (0.05 M and 1 M NaOH), oxidative (6% H₂O₂), and photolytic (UV light) stress. ptfarm.pl The results indicated that none of these stress factors caused the transformation of the (S,S)-enantiomer into its (R,R)-enantiomer or the (R,S) and (S,R)-diastereoisomers. ptfarm.plnih.gov Instead of epimerization or inversion, the compound underwent decomposition into unknown contaminants. ptfarm.pl

This suggests that under the tested chemical transformations, the stereochemical integrity at the two chiral centers of the benazepril molecule is maintained. The energy barrier for the inversion of these stereocenters is likely higher than the energy required for the degradation of the molecule itself. Therefore, during chemical transformations induced by light, heat, and oxidative stress, retention of configuration is the predominant stereochemical outcome, followed by degradation. The existence of "1'-epi-Benazeprilat Benzyl Ester" as a known impurity, however, suggests that epimerization can occur under certain conditions, possibly during synthesis or under different stress conditions not yet fully investigated. cymitquimica.com

Analytical Chemistry of Benzyl Benazepril

Chromatographic Separation Techniques for Benzyl (B1604629) Benazepril (B1667978) Purity and Isomer Analysis

Chromatographic methods are fundamental to the analysis of Benzyl Benazepril, enabling the separation and quantification of the main compound, its isomers, and any process-related impurities. These techniques are essential for monitoring synthesis and ensuring the quality of the intermediate before its conversion to the final active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of Benazepril and its intermediates. Reversed-phase HPLC methods are commonly developed and validated to separate this compound from precursors, by-products, and degradation products.

A typical HPLC method for the analysis of Benazepril-related compounds, which would be applicable to the benzyl ester intermediate, involves a C18 column with a mobile phase consisting of a buffer and an organic modifier. nih.gov For instance, a stability-indicating method developed for the simultaneous estimation of Amlodipine and Benazepril Hydrochloride used a Zorbax SB C18 column with a mobile phase of phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (65:35 v/v), with UV detection at 240 nm. nih.gov Such methods are validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose. nih.govresearchgate.net The linearity of detection for Benazepril has been demonstrated in ranges such as 12-28 µg/mL. nih.gov

Methods have been developed for the simultaneous determination of Benazepril (BZL) and its active metabolite Benazeprilat (BZT), which can be adapted for intermediate analysis. nih.gov One such method utilized a Hypersil BDS C18 column with a gradient mobile phase of phosphate buffer (pH 2.6; 10mM) and acetonitrile, with UV detection at 237 nm. nih.gov The retention times for BZL and BZT were approximately 6.2 and 15.4 minutes, respectively. nih.gov

Table 1: Exemplary HPLC Methods for Benazepril and Related Compounds

ParameterMethod 1 nih.govMethod 2 nih.govMethod 3 newdrugapprovals.org
ColumnZorbax SB C18 (5 µm, 250 mm x 4.6 mm)Hypersil BDS C18 (5 µm, 300 mm x 4.6 mm)C18 (RP-BDS, 5 µm, 250 × 3 mm)
Mobile PhasePhosphate buffer (pH 7.0) : Acetonitrile (65:35 v/v)Phosphate buffer (pH 2.6; 10mM) : Acetonitrile (Gradient)Sodium dihydrogen phosphate (0.025 M, pH 4.8) : Acetonitrile (55:45)
Flow RateNot SpecifiedNot Specified0.4 mL/min
DetectionUV at 240 nmUV at 237 nmUV at 250 nm
Analyte Retention TimeNot specified for this compound~6.2 min (for Benazepril)4.95 min (for Benazepril HCl)

Gas Chromatography (GC) Applications

While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography (GC) coupled with mass spectrometry (MS) has been employed for the analysis of Benazepril and its metabolite, Benazeprilat, after derivatization. ekb.egnih.gov The compounds are typically converted into more volatile methyl ester derivatives using reagents like diazomethane. nih.gov

One validated GC-MS method for determining Benazepril and Benazeprilat in plasma involved extraction, derivatization to their methyl esters, and subsequent analysis. nih.gov Detection was performed using a mass-selective detector monitoring specific ions (e.g., m/z 365 for both derivatized compounds). nih.gov Another method used a 3% OV-101 on Gaschrom Q column with helium as the carrier gas and MS detection, yielding retention times of 2.55 min for the Benazepril methyl ester derivative. newdrugapprovals.org Although these methods are for the final drug and its metabolite, similar principles of derivatization could be applied to analyze this compound if required, for instance, to detect specific volatile impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic syntheses. shoko-sc.co.jplibretexts.org In the synthesis of Benazepril, TLC is crucial for determining the completion of reaction steps, such as the formation of this compound.

For example, the conversion of an α-amino amide intermediate to this compound via hydrolysis and subsequent esterification was monitored by TLC using a mobile phase of ethyl acetate (B1210297)/hexane (7:3). ias.ac.in Similarly, in another synthetic route, the reaction of an intermediate with thionyl chloride was monitored by TLC to ensure the reaction went to completion before proceeding with the next step. google.com The separation on the TLC plate, typically silica (B1680970) gel, allows for a quick visual assessment of the consumption of starting materials and the formation of the desired product. shoko-sc.co.jprsc.org

Chiral Chromatography for Enantiomeric Purity Assessment

Benazepril possesses two chiral centers, leading to four possible stereoisomers. researchgate.netnih.gov The therapeutically active form is the (S,S)-enantiomer. nih.gov Therefore, controlling the stereochemistry during synthesis is paramount, and chiral chromatography is essential for assessing the enantiomeric and diastereomeric purity of intermediates like this compound.

Chiral HPLC methods have been developed to separate all four stereoisomers. researchgate.netptfarm.pl One successful approach uses an α1-acid glycoprotein-based column (Chiral AGP). researchgate.netptfarm.pl A reported method achieved baseline separation using a Chiral AGP column (150 x 4.0 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.0) and methanol (B129727) (80:20 v/v) at a flow rate of 0.9 mL/min and detection at 240 nm. nih.govptfarm.pl The retention times were approximately 6.9 min for the S,S enantiomer, 13.0 min for the R,R enantiomer, 15.3 min for the S,R diastereoisomer, and 25.4 min for the R,S diastereoisomer. ptfarm.pl

In a specific synthesis of this compound intermediates, chiral HPLC analysis was performed on a CHIRALPACK AD-H column (5 µm, 4.6 x 250 mm) with a mobile phase of ethanol (B145695) and n-Hexane (20:80) to confirm the diastereomeric ratio of the products. ias.ac.in

Table 2: Chiral HPLC Systems for Separation of Benazepril Stereoisomers

ParameterMethod 1 nih.govptfarm.plMethod 2 ias.ac.in
ColumnChiral AGP (5 µm, 150 x 4.0 mm)CHIRALPACK AD-H (5 µm, 4.6 x 250 mm)
Mobile PhasePhosphate buffer (pH 6.0) : Methanol (80:20 v/v)Ethanol : n-Hexane (20:80)
Flow Rate0.9 mL/min1.0 mL/min
Temperature30°C30°C
DetectionUV at 240 nmNot Specified

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound. These methods provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of organic molecules, including this compound and its precursors. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the synthesis of Benazepril, NMR is used to confirm the structure of key intermediates. For example, a patent describing a process for preparing Benazepril provides ¹H NMR data for a mixture of isomeric intermediates containing the benzyl ester moiety. google.com The spectrum, recorded in CDCl₃, showed characteristic signals for the ethyl group (1.03-1.32 ppm), the tert-butyl group (1.40 ppm), and aromatic protons (7.05-7.40 ppm), confirming the presence of the expected structural components. google.com

Table 3: Reported ¹H-NMR Data for a this compound Isomeric Intermediate Mixture google.com

Chemical Shift (δ in ppm)MultiplicityNumber of ProtonsAssignment
1.03-1.32m3H-CH₂CH
1.40m9H-C(CH₃)₃
1.83-2.40m5HAliphatic Protons
3.05-3.37m3HAliphatic Protons
3.95-4.08m2H-CH₂CH₃
4.17-4.62m2HAliphatic Protons
5.90-6.20m1HAliphatic Proton
7.05-7.40-9HAromatic Protons

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. For this compound, the spectrum is expected to show key absorptions from its ester, amide, and aromatic functionalities.

While the specific spectrum for this compound is not widely published, data for the closely related benazepril hydrochloride provides a reference. researchgate.net The IR spectrum of benazepril hydrochloride shows principal peaks at 3435, 2980, 2680, 2467, 1739, 1674, 1524, 1390, 1211, 1003, 754, and 702 cm⁻¹. researchgate.netresearchgate.net For this compound, the broad O-H stretch of the carboxylic acid group (seen in benazepril) would be absent. Instead, strong carbonyl (C=O) stretching bands for the benzyl ester and the existing ethyl ester would be prominent, typically in the range of 1730-1750 cm⁻¹. Another strong C=O stretch for the cyclic amide (lactam) group would also be present, usually around 1670-1680 cm⁻¹. Other significant peaks include the N-H stretch of the secondary amine, C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic rings. mdpi.com

Table 1: Expected IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Ester C=O stretch 1750 - 1730
Amide (Lactam) C=O stretch 1680 - 1670
Secondary Amine N-H stretch 3400 - 3300
Aromatic Ring C=C stretch 1600 - 1450
Aromatic Ring C-H stretch 3100 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the structure of a compound through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula.

For this compound (6), HRMS analysis has been reported. ias.ac.in The data confirms its molecular formula, C₃₁H₃₄N₂O₅. The fragmentation of molecules containing a benzyl group often results in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which is frequently observed as a prominent peak in the mass spectrum. youtube.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z Reference

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and the presence of chromophores. The primary chromophores in this compound are its two phenyl groups.

Studies on the related compound, benazepril hydrochloride, show a maximum absorption wavelength (λmax) at approximately 237 nm in acidic and methanolic solutions and at 241 nm in basic solutions. newdrugapprovals.orgajrconline.org Since the core chromophoric system of this compound is identical to that of benazepril, it is expected to exhibit a similar UV absorption profile. The method has been validated for the quantitative analysis of benazepril hydrochloride in various formulations. ajrconline.orgnih.govresearchgate.net

Table 3: UV Absorption Data for Benazepril Hydrochloride

Solvent/Condition λmax (nm)
Methanol 237
Aqueous Acid 237

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This information is crucial for understanding the compound's conformation and packing in the solid state.

Table 4: Powder X-ray Diffraction Peaks for Benazepril Hydrochloride (Form A)

2θ Angle (°)
6.7
10.1
12.0
13.8
15.1
16.4
17.4
19.0
19.6
20.2
20.9
21.0
25.3
25.5
26.4
26.6
27.6
28.0
31.0

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a standard procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The results are compared against the theoretical values calculated from the proposed molecular formula to confirm the empirical formula and assess the purity of the sample. mdpi.com

The molecular formula of this compound is C₃₁H₃₄N₂O₅, with a molecular weight of 514.62 g/mol . While specific experimental elemental analysis data for this compound is not widely published, the theoretical composition can be calculated and serves as a benchmark for synthetic batches. For instance, elemental analysis has been reported for related intermediates in benazepril synthesis. mdpi.com

Table 5: Theoretical Elemental Composition of this compound (C₃₁H₃₄N₂O₅)

Element Percentage (%)
Carbon (C) 72.35
Hydrogen (H) 6.66
Nitrogen (N) 5.44

Table 6: Mentioned Chemical Compounds

Compound Name
This compound
Benazepril
Benazepril Hydrochloride
Benazeprilat

Computational and Theoretical Studies on Benzyl Benazepril

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are pivotal in understanding the electronic properties of benzyl (B1604629) benazepril (B1667978). Methods like Density Functional Theory (DFT) are employed to analyze its electronic structure. d-nb.info DFT calculations, often using basis sets like B3LYP/6-311G(d,p), help in determining the molecule's ground state electrostatic potential. d-nb.info

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net For instance, a larger energy gap generally implies greater stability. nih.gov These calculations can also predict other reactivity descriptors such as electronegativity, chemical hardness, and softness. researchgate.net

Table 1: Quantum Mechanical Descriptors

DescriptorSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
ElectronegativityA measure of the tendency of an atom to attract a bonding pair of electrons.
Chemical HardnessResistance to change in electron distribution.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like benzyl benazepril. mdpi.com These simulations model the movement of atoms over time, providing insights into the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. mun.ca

MD simulations can be performed in various environments, such as in the gas phase or in an aqueous solution, to understand how the solvent affects conformational preferences. nih.gov The results of these simulations can reveal the most probable conformations of the molecule, which is crucial as the conformation can significantly impact its chemical reactivity. mun.ca Techniques like replica-exchange molecular dynamics coupled with clustering analysis can efficiently sample the conformational space to identify low-energy, stable conformations. mun.ca

In Silico Prediction of Reaction Pathways and Transition States

Computational methods are employed to predict the potential synthetic and degradation pathways of this compound. nih.gov These in silico tools can model chemical reactions, helping to identify key intermediates and high-energy transition states. nih.gov For instance, computational systems like the Pathway Prediction System (PPS) use a set of rules describing the transformation of chemical functional groups to predict metabolic pathways. nih.gov

Another approach, the Biochemical Network Integrated Computational Explorer (BNICE), can generate all possible biochemical reactions based on enzymatic reaction rules. nih.govsemanticscholar.org Such predictive modeling can elucidate the mechanisms of reactions like hydrolysis, which is a common degradation pathway for ester-containing drugs like benazepril. researchgate.netamazonaws.com Understanding these pathways is essential for predicting the byproducts that may form during synthesis or upon degradation.

Theoretical Evaluation of Stereoselectivity in Synthetic Steps

The synthesis of this compound involves the creation of chiral centers, making the stereochemical outcome of the reaction critical. Theoretical calculations can provide a rationale for the observed stereoselectivity in synthetic steps. nih.gov By calculating the relative stabilities of the transition states leading to different stereoisomers, it's possible to predict which isomer will be preferentially formed. nih.gov

For example, in reactions involving the formation of a new stereocenter, computational models can assess the facial diastereoselectivity, predicting the cis/trans ratio of the products with good agreement with experimental results. nih.gov These theoretical evaluations are instrumental in designing synthetic routes that favor the formation of the desired stereoisomer, which is crucial for the compound's intended chemical properties.

Structure-Reactivity Relationship Studies (purely chemical, not biological activity)

Structure-reactivity relationship studies aim to connect the three-dimensional structure and electronic properties of this compound with its chemical reactivity. Quantum mechanical descriptors, such as the HOMO-LUMO gap, provide a quantitative measure of the molecule's propensity to engage in chemical reactions. researchgate.net

The molecular structure, including the presence of specific functional groups, dictates its susceptibility to various chemical transformations. solubilityofthings.com For example, the ester and amide functionalities in this compound make it susceptible to hydrolysis. amazonaws.com Computational models can explore how modifications to the molecular structure would alter its electronic properties and, consequently, its chemical reactivity, guiding the design of more stable analogues.

Predictive Modeling of Chemical Stability

Predictive models are utilized to assess the chemical stability of this compound under different conditions. These models can simulate the effects of factors like pH and temperature on the molecule's integrity. researchgate.net Mathematical models can be developed and validated with experimental data to predict the rate of degradation. researchgate.net

For instance, the hydrolysis of benazepril to its active metabolite, benazeprilat, and other degradation products can be modeled to understand the kinetics of this process. researchgate.net These predictive models are invaluable in determining the shelf-life and appropriate storage conditions for the compound, ensuring its chemical integrity over time. They can also help in identifying potential degradation products that might arise.

Derivatization and Analog Synthesis from Benzyl Benazepril

Post-Synthetic Modification of the Benzyl (B1604629) Benazepril (B1667978) Scaffold

Once the basic scaffold of benzyl benazepril or a related analog is synthesized, further modifications can be introduced to fine-tune its properties. These modifications can target various functional groups within the molecule.

The secondary amine within the benazepril structure is a key site for modification. Alkylation or acylation at this position can introduce new substituents. For instance, in the synthesis of a bridged analog of benazepril, a primary amine was selectively alkylated to introduce a more complex side chain. chemrxiv.org Similarly, antibodies and other biomolecules can be chemically modified to add new functional moieties, a principle that can be applied to smaller molecules like benazepril analogs to alter properties such as solubility or stability. google.com

The aromatic ring of the benzazepine core offers another site for modification. Electrophilic substitution reactions, such as bromination using N-bromosuccinimide (NBS), can install a handle for further functionalization via cross-coupling reactions like the Suzuki coupling. chemrxiv.org This allows for the introduction of a wide array of aryl or heteroaryl groups, significantly expanding the chemical diversity of the analogs.

Synthesis of Chemically Modified this compound Analogs

The synthesis of chemically modified analogs of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship and develop new compounds with improved properties. Research has focused on altering nearly every part of the molecule.

One approach involves replacing the aromatic ring with saturated bioisosteres to create novel structures with more three-dimensional character and potentially improved physicochemical profiles. chemrxiv.org For example, a bridged analogue of benazepril has been synthesized, demonstrating the feasibility of creating more rigid scaffold variations. chemrxiv.org

Another common modification is the alteration of the side chain attached to the secondary amine. The synthesis of benazepril itself involves the coupling of the benzazepine core with a derivative of homophenylalanine. mdpi.comnih.gov By using different amino acid derivatives or other side chains in this coupling step, a wide range of analogs can be generated. For example, a series of N-acetylproline esters with varying alkyl chain lengths were synthesized to be evaluated as skin penetration enhancers for benazepril. nih.gov

The synthesis of triazole-containing derivatives has also been explored. In one study, novel benazepril-derived triazole compounds were synthesized using ultrasound assistance, showcasing the incorporation of heterocyclic moieties onto the core structure. acs.org

Table 2: Examples of Synthesized this compound Analogs and Precursors

Analog/Precursor TypeSynthetic StrategyPurpose of ModificationCitations
Bridged AnalogIntramolecular cyclizationIntroduce 3D character, create quinolone isostere chemrxiv.org
N-Acetylprolinate EstersEsterification with N-acetylproline derivativesInvestigate skin penetration enhancement nih.gov
Triazole DerivativesClick chemistry/CycloadditionExplore novel heterocyclic scaffolds for potential anticancer properties acs.org
Varied Side ChainsCoupling with different amino acid/ester precursorsExplore structure-activity relationships mdpi.comnih.gov

Investigation of Substituent Effects on Chemical Properties and Reactivity

The introduction of different substituents onto the this compound scaffold can significantly impact its chemical properties and reactivity. These effects are systematically studied to understand how changes in electronic character and sterics influence the molecule's behavior.

The reactivity of the ester group can also be influenced by substituents. Kinetic studies on the hydrolysis of benazepril showed that the rate constants correlate with Taft's polar substituent parameter, indicating that electronic effects play a significant role in the stability and cleavage of the ester bond. researchgate.net

Furthermore, modifying the lipophilicity of the molecule through different substituents can affect its pharmacokinetic properties. For instance, the creation of various ester prodrugs of other medications has shown that the nature of the ester group markedly influences the rate of enzymatic hydrolysis and the compound's partition coefficient, which in turn affects its delivery characteristics. researchgate.net In the case of benazepril, modifying it with different N-acetylproline esters altered its flux across skin models, with the length of the alkyl chain being a critical factor. nih.gov

Advanced Chemical Methodologies Applied to Benzyl Benazepril Synthesis

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, presents a paradigm shift from traditional batch processing. mdpi.com This methodology offers significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for seamless integration of multiple reaction and purification steps. mdpi.com

While specific literature detailing a fully continuous synthesis of Benzyl (B1604629) Benazepril (B1667978) is not abundant, the principles of flow chemistry can be applied to its known synthetic routes. A key step in one of the syntheses of a Benazepril precursor involves the condensation of 3-azido-1-(benzyloxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one. newdrugapprovals.orgnewdrugapprovals.org The formation of this intermediate involves the reaction of 3-azido-2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one with benzyl bromoacetate (B1195939) using a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). newdrugapprovals.orgnewdrugapprovals.org

This type of alkylation reaction is well-suited for a flow chemistry setup. The reagents can be introduced into a microreactor or a packed-bed reactor, allowing for precise control over reaction time and temperature, which can minimize side reactions and improve yield. Furthermore, the subsequent reduction of the azide (B81097) group to an amine, often performed using catalytic hydrogenation, can also be integrated into a continuous flow system using a packed-bed reactor containing the catalyst (e.g., Palladium on carbon). researchgate.net The continuous synthesis of structurally related compounds, such as N-benzylhydroxylamine hydrochloride, has been successfully demonstrated, achieving high yields under optimized flow conditions. mdpi.com This highlights the feasibility of adapting the synthesis of Benzyl Benazepril intermediates to a continuous process.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Key this compound Intermediate Step

ParameterConventional Batch SynthesisConceptual Flow Synthesis
Reaction Vessel Large stirred tank reactorMicroreactor or packed-bed reactor
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mass Transfer Dependent on stirring efficiencyEnhanced due to small channel dimensions
Safety Higher risk due to large volumes of reagentsInherently safer with small reaction volumes
Scalability Requires re-engineering of equipmentAchieved by running the system for longer durations (scaling out)
Process Control Manual or semi-automatedFully automated with precise control of parameters

Automated Synthesis Techniques

Automated synthesis platforms, which integrate robotic handling of reagents with software-controlled reaction sequences, offer the potential to accelerate the discovery and optimization of synthetic routes for molecules like this compound. While specific publications on the fully automated synthesis of this compound are scarce, the well-documented multi-step batch syntheses provide a clear roadmap for automation. slideshare.netgoogle.com

The synthesis of Benazepril precursors often involves a sequence of reactions such as chlorination, azidation, alkylation, and reduction. newdrugapprovals.orgresearchgate.net Each of these steps can be programmed into an automated synthesis platform. For instance, a system could be designed to perform the following sequence:

Dispense 2,3,4,5-tetrahydro-1H-(1)benzazepin-2-one and a chlorinating agent into a reactor module.

After the reaction, the product can be purified in-line and transferred to the next module.

In the subsequent module, the chlorinated intermediate is reacted with sodium azide. newdrugapprovals.orgresearchgate.net

The resulting azide can then be alkylated with benzyl bromoacetate to form the benzyl ester intermediate. newdrugapprovals.orgnewdrugapprovals.org

Automated systems excel at performing the numerous experiments required for optimizing reaction conditions, such as screening different solvents, bases, temperatures, and reaction times. This high-throughput experimentation capability can significantly shorten the development timeline for a robust and efficient synthesis of this compound.

Use of Novel Catalytic Systems in Synthesis

The development of novel catalysts is a cornerstone of modern organic synthesis, enabling reactions with high efficiency and selectivity. In the context of this compound, catalytic methods are crucial for controlling stereochemistry and improving atom economy.

A significant advancement is the use of a molybdenum-catalyzed asymmetric amination of α-hydroxy esters. d-nb.infonih.gov This method has been applied to a one-step synthesis of Benazepril tert-butyl ester, a close analog of the benzyl ester. d-nb.infonih.gov The reaction utilizes a molybdenum complex in conjunction with a chiral phosphoric acid to achieve the direct amination of an α-hydroxy ester, bypassing the need for pre-activation of the hydroxyl group. d-nb.infonih.gov Although the reported yield for the one-step synthesis of the Benazepril derivative was modest (24%), it represents a promising and more direct catalytic approach compared to traditional multi-step sequences. d-nb.infonih.gov

Another key reaction in some synthetic routes is the asymmetric aza-Michael addition. mdpi.comnih.gov Research has shown that the addition of L-homophenylalanine ethyl ester to a nitro-substituted enoate can be influenced by the choice of solvent to achieve diastereoselectivity. mdpi.comnih.gov This reaction forms a key intermediate that can be subsequently cyclized to the core benzazepine structure of Benazepril. mdpi.com

Table 2: Diastereoselectivity in the Aza-Michael Reaction for a Benazepril Intermediate mdpi.com

SolventDiastereomeric Ratio (SS:SR)Yield (%)
Toluene4 : 178
THF3 : 182
CH2Cl22 : 185
CH3CN1 : 188
Methanol (B129727)1 : 1.592

Data adapted from a study on the formal synthesis of Benazepril HCl, where the diastereoselectivity of the aza-Michael addition was investigated. mdpi.com

These examples demonstrate the power of novel catalytic systems to create more efficient and stereoselective pathways toward the synthesis of this compound and its analogs.

Microfluidic Reactors for Reaction Optimization

Microfluidic reactors, which utilize channels with dimensions on the micrometer scale, offer unparalleled control over reaction conditions. preprints.org The high surface-area-to-volume ratio in these devices allows for extremely efficient heat and mass transfer, enabling rapid reaction optimization and the safe handling of highly exothermic or hazardous reactions. preprints.orgresearchgate.net

While there are no specific reports on the synthesis of this compound in microfluidic reactors, the known reaction steps are amenable to this technology. For example, the optimization of the aforementioned aza-Michael addition could be rapidly achieved in a microfluidic system. mdpi.comnih.gov By varying the flow rates of the reactants and the temperature of the microreactor, a large number of experimental conditions can be screened in a short amount of time with minimal consumption of reagents. ucl.ac.uk

The synthesis of nanoparticles using microfluidic reactors demonstrates the precise control over nucleation and growth that these systems provide. preprints.org This level of control can be translated to the crystallization steps in the synthesis of this compound, potentially leading to the formation of crystals with a desired polymorph and narrow size distribution directly from the reactor. The inherent safety of microfluidic systems also makes them an attractive option for handling potentially hazardous reagents like sodium azide, which is used in some synthetic routes to Benazepril precursors. newdrugapprovals.orgresearchgate.netresearchgate.net

Future Research Directions in Benzyl Benazepril Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing Benzyl (B1604629) Benazepril (B1667978) and its intermediates is a primary focus of current research. Traditional synthetic pathways, while effective, often involve multiple steps, costly reagents, and conditions that are not ideal for large-scale, sustainable production. google.com

Future research is geared towards several key areas:

Novel Catalytic Systems: The development of new catalysts is crucial for improving reaction efficiency and selectivity. Research into organocatalysis and novel metal-based catalysts aims to reduce reaction times and temperatures, thereby minimizing energy consumption and by-product formation.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. This includes exploring cascade reactions where multiple bond-forming events occur in a single pot, reducing the need for intermediate isolation and purification steps. researchgate.net A reported synthesis of benazepril hydrochloride utilizes a dynamic kinetic resolution technology, which boasts short steps, simple operation, high total yield, and high atom economy, making it suitable for industrial production. google.com

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally friendly alternatives is a significant goal. The use of trifluoroethanol as a solvent in an Ugi three-component reaction for the synthesis of benazepril hydrochloride has been described as a novel and concise approach. ias.ac.in

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of Benazepril and related compounds is a promising avenue for sustainable chemistry. acs.org Biocatalytic methods can offer high enantioselectivity and operate under mild conditions, reducing the environmental impact of the manufacturing process. acs.org

A reported enantioselective synthesis of benazepril hydrochloride employed an asymmetric aza-Michael addition as a key step, highlighting the influence of solvent effects on diastereoselectivity. mdpi.comnih.gov

Exploration of Unconventional Reaction Conditions and Catalysts

Moving beyond traditional synthetic methodologies, researchers are exploring unconventional reaction conditions and novel catalysts to drive the synthesis of Benzyl Benazepril and its analogs in new and improved ways.

Key areas of exploration include:

Photochemical Reactions: Light-induced reactions offer a green and efficient alternative to thermally driven processes. organic-chemistry.org The use of photocatalysts, such as Eosin Y, for the selective oxidation of benzyl alcohols to aldehydes or ketones under mild conditions with oxygen as the oxidant, demonstrates the potential of this approach. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods can provide a high degree of control over reaction conditions and avoid the use of stoichiometric chemical oxidants or reductants. researchgate.net This approach is being investigated for key transformations in the synthesis of benzazepine derivatives. researchgate.net

Novel Catalysts: The design and application of new catalytic systems continue to be a major research thrust. This includes the use of palladium/norbornene cooperative catalysis for the synthesis of tetrahydrobenzo[b]azepines and bimetallic catalysts, such as Pd-Au nanoparticles, for selective oxidation reactions. upv.esnih.gov The use of sulfurized graphene as a metal-free catalyst for the liquid-phase catalytic oxidation of benzyl alcohol has also been explored. rsc.org

Catalyst SystemReaction TypeKey Advantages
Eosin Y (Photocatalyst)Aerobic OxidationMetal-free, mild conditions, good functional-group tolerance. organic-chemistry.org
Pd/NorborneneCooperative CatalysisDirect synthesis from simple aryl iodides. nih.gov
Pd-Au Bimetallic NanoparticlesSelective OxidationHigh activity and selectivity, mild reaction conditions. upv.es
Sulfurized GrapheneMetal-Free OxidationEnvironmentally friendly, potential for process intensification. rsc.org

Advanced Analytical Techniques for Trace Impurity Profiling

Ensuring the purity of pharmaceutical compounds is paramount. Future research will focus on the development and application of increasingly sensitive analytical techniques to identify, quantify, and characterize trace impurities in this compound. medwinpublishers.comusp.org The presence of even minute quantities of impurities can impact the safety and efficacy of the final drug product.

Advancements in this area are expected to include:

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) will continue to be a cornerstone for impurity profiling. medwinpublishers.comnih.gov These techniques provide both separation and structural information, enabling the identification of unknown impurities. medwinpublishers.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, facilitating the determination of elemental compositions of impurities without the need for authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, are invaluable for the unambiguous structural elucidation of impurities. conicet.gov.ar NMR can provide detailed information about the connectivity of atoms within a molecule. conicet.gov.ar

Supercritical Fluid Chromatography (SFC): SFC offers an alternative separation technique with different selectivity compared to HPLC, which can be advantageous for resolving complex mixtures of impurities. medwinpublishers.com

A study on an unknown impurity in benazepril utilized liquid chromatography for identification and isolated the impurity for characterization by FT-IR, NMR, and mass spectroscopy. nih.gov The analysis revealed a hydroxylated benazepril derivative. nih.gov

Deeper Theoretical Understanding of Reactivity and Selectivity

Computational chemistry and theoretical studies are becoming indispensable tools for gaining a deeper understanding of the chemical reactivity and selectivity observed in the synthesis of this compound. By modeling reaction mechanisms and transition states, researchers can predict the outcomes of reactions and design more efficient synthetic strategies.

Future theoretical research will likely focus on:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure of molecules and predicting their reactivity. It can be used to investigate reaction pathways, calculate activation energies, and understand the role of catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including conformational changes and solvent effects, which can significantly influence reaction outcomes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of catalysts or reactants with their observed activity or selectivity. ucl.ac.uk This can aid in the rational design of new and improved synthetic methods.

Experimental and computational studies on the palladium/norbornene cooperative catalysis for synthesizing tetrahydrobenzo[b]azepines have provided insights into the role of the catalyst in promoting desired reaction pathways and suppressing side reactions. nih.gov Theoretical analysis of the acetylation reaction of benzohydrazide (B10538) derivatives has helped in understanding the reaction mechanism and identifying the active species. uchile.cl

Novel Chemical Applications of the this compound Scaffold (non-pharmaceutical)

The unique seven-membered benzazepine ring system of this compound presents an intriguing scaffold for the development of novel molecules with applications beyond the pharmaceutical realm. The inherent structural features and the potential for diverse functionalization open up possibilities in materials science, agrochemicals, and other areas of chemical research.

Potential future research directions include:

Development of Novel Ligands: The benzazepine core could be modified to create new ligands for metal catalysis or for the separation and sensing of metal ions.

Synthesis of Functional Materials: Incorporation of the this compound scaffold into larger polymeric structures could lead to the development of new materials with unique optical, electronic, or thermal properties.

Probes for Chemical Biology: Derivatives of the this compound scaffold could be designed as molecular probes to study biological processes, taking advantage of the scaffold's inherent ability to interact with biological targets.

Exploration in Agrochemicals: The structural motifs present in this compound could be explored for the development of new herbicides, pesticides, or plant growth regulators.

Research into the synthesis of novel scaffolds, such as tetrahydro-6H-pyrido[3,2-b]azepin-6-one, which are structural analogs of 1-benzazepine, highlights the ongoing interest in exploring the chemical space around this core structure for potential new applications. researchgate.net The synthesis of a bridged analogue of benazepril demonstrates the versatility of the scaffold for creating novel structures. chemrxiv.org

Q & A

Q. What validated analytical methods are recommended for assessing the purity of benazepril hydrochloride in preclinical studies?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying benazepril and its related compounds. The USP monograph specifies chromatographic conditions, including a mobile phase of tetrabutylammonium bromide solution and a C18 column. Critical parameters include relative retention times (e.g., 2.3 for Related Compound A) and impurity limits (e.g., ≤0.1% for Compound A) . System suitability tests must confirm resolution between benazepril and its degradants.

Q. How does oral bioavailability influence experimental design for benazepril pharmacokinetic studies?

Benazepril exhibits low oral bioavailability (3.28–4.30% in dogs), necessitating careful dose selection and administration routes. Studies should compare intravenous (IV) and oral (PO) dosing to model absorption kinetics. For example, IV doses achieve higher peak ACE inhibition (e.g., 89.51% at 1.00 mg/kg in dogs), while PO doses show prolonged inhibition (>72 hours) due to delayed metabolite release. Researchers must account for species-specific differences in cytochrome P450 metabolism .

Q. What are the primary endpoints for evaluating benazepril’s renoprotective effects in advanced renal insufficiency?

Composite endpoints include doubling of serum creatinine, progression to end-stage renal disease (ESRD), or death. In a randomized trial, benazepril reduced this risk by 43% in patients with serum creatinine 3.1–5.0 mg/dL. Secondary endpoints should assess proteinuria reduction (52% with benazepril) and glomerular filtration rate (GFR) decline (23% slower vs. placebo) .

Advanced Research Questions

Q. How can computational modeling optimize benazepril dosing regimens for complex pathologies like congestive heart failure (CHF)?

Quantitative systems pharmacology (QSP) models of the renin-angiotensin-aldosterone system (RAAS) integrate dose-response data to predict optimal dosing. For example, a canine model simulated clinical outcomes using parameters like ACE inhibition kinetics and hemodynamic effects. Researchers can refine models with clinical trial data (e.g., multicenter trials in dogs with CHF) to validate predictions and adjust for interspecies variability .

Q. What methodological considerations are critical for designing trials testing benazepril combination therapies (e.g., with valsartan)?

Trials must address additive RAAS blockade risks (e.g., hyperkalemia) while maximizing efficacy. A microalbuminuria prevention study required 564 patients (188 per group) to detect a 45% risk reduction with benazepril–valsartan vs. monotherapy (power = 80%, α = 0.05). Stratified randomization by baseline UAE (urinary albumin excretion) and ANOVA for longitudinal data are essential. Safety analyses should monitor creatinine spikes and electrolyte imbalances .

Q. How do benazepril’s antifibrotic mechanisms differ across organ systems (e.g., liver vs. kidney)?

In hepatic fibrosis models, benazepril downregulates NOX4 (nicotinamide adenine dinucleotide phosphate oxidase 4) and reactive oxygen species (ROS) by 38%, linked to Nrf2 pathway activation. Comparatively, renal benefits primarily involve angiotensin II suppression. Researchers should employ tissue-specific assays: RT-PCR for Nrf2/NOX4 mRNA in liver tissue and Masson staining for collagen deposition .

Q. What statistical approaches resolve contradictions in benazepril’s efficacy across hypertensive subpopulations?

Meta-regression analysis can reconcile disparities, such as benazepril–amlodipine reducing cardiovascular events by 19.6% in high-risk patients vs. benazepril–hydrochlorothiazide. Covariates like baseline systolic BP, diabetes status, and renal function must be included. Bayesian hierarchical models are useful for pooling data from heterogeneous trials (e.g., ALLHAT vs. BENEDICT) .

Q. How should researchers manage benazepril overdose in preclinical models?

Supportive care with normal saline infusion counteracts hypotension. Dialysis is theoretically effective but rarely required. Angiotensin II infusion (0.1–0.3 µg/kg/min) reverses ACE inhibition in experimental models, though availability is limited to research settings. Serum benazeprilat levels lack clinical utility; hemodynamic monitoring is prioritized .

Q. Methodological Notes

  • Dosing Frequency Optimization : Use Hill equation modeling (e.g., E=EmaxCnEC50n+CnE = \frac{E_{\text{max}} \cdot C^n}{EC_{50}^n + C^n}) to correlate plasma benazeprilat concentrations with ACE inhibition .
  • Impurity Profiling : Follow USP guidelines for related compound identification, using reference standards for Compounds A–G .
  • Species Translation : Adjust for metabolic differences (e.g., dogs vs. humans) using allometric scaling in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.